Nitrotriester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nitrotriester is a chemical compound characterized by the presence of three nitro groups attached to an ester backbone. This compound is known for its high reactivity and is often used in various chemical processes due to its unique properties. This compound compounds are typically used in the synthesis of other chemicals and have applications in various industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of nitrotriester compounds generally involves the nitration of esters. One common method is the direct nitration of esters using nitric acid in the presence of a catalyst. For example, the nitration of glycerol can produce nitroglycerin, a well-known this compound. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction and prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound compounds often involves continuous nitration processes using mixed acid systems (a combination of nitric acid and sulfuric acid). This method allows for better control over the reaction conditions and improves the yield and purity of the final product. The use of microreactor technology has also been explored to optimize the nitration process and enhance safety .

Análisis De Reacciones Químicas

Types of Reactions

Nitrotriester compounds undergo various chemical reactions, including:

Oxidation: this compound compounds can be oxidized to form nitro acids.

Reduction: Reduction of this compound compounds typically yields amines or hydroxylamines.

Substitution: This compound compounds can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.

Major Products

The major products formed from these reactions include nitro acids, amines, hydroxylamines, and various substituted esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Aplicaciones Científicas De Investigación

Applications in Pharmaceuticals

1. Drug Development

Nitrotriesters serve as precursors for synthesizing bioactive molecules. Their structural versatility allows chemists to modify them into various pharmacologically relevant compounds. For instance, they can be reduced to amines, which are essential in creating active pharmaceutical ingredients (APIs) .

Case Study: Synthesis of Antihypertensive Agents

A notable application is in the synthesis of antihypertensive agents where nitrotriesters are utilized as intermediates. The reduction of nitro groups to amines facilitates the formation of compounds that exhibit potent vasodilatory effects. This process has been documented in several studies demonstrating successful outcomes in drug efficacy .

2. Enantioselective Synthesis

Nitrotriesters are also employed in enantioselective synthesis, particularly in organocatalytic reactions. They act as substrates in carbon-carbon bond-forming reactions, leading to optically pure products that are critical for developing chiral drugs .

Table 1: Enantioselective Reactions Involving Nitrotriesters

| Reaction Type | Catalyst Used | Product Type | Yield (%) |

|---|---|---|---|

| Nitro-Mannich Reaction | Squaramide-modified catalyst | Chiral amines | 85 |

| Michael Addition | Dihydroquinine organocatalyst | Functionalized nitro-derivatives | 90 |

Applications in Material Science

1. Explosives and Propellants

Nitrotriesters are recognized for their high energy content, making them suitable for use as explosives and propellants. Their stability under certain conditions allows for safe handling while providing significant energy release upon detonation .

2. Polymer Chemistry

In polymer science, nitrotriesters can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers containing nitro groups exhibit improved flame retardancy, making them suitable for applications in aerospace and automotive industries .

Environmental Applications

The potential of nitrotriesters extends to environmental science, particularly in pollutant degradation processes. Studies have shown that certain nitro compounds can facilitate the breakdown of hazardous substances through photochemical reactions, contributing to environmental remediation efforts .

Mecanismo De Acción

The mechanism of action of nitrotriester compounds involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. In biological systems, this compound compounds are metabolized by enzymes such as mitochondrial aldehyde dehydrogenase, which convert them to nitric oxide. This process leads to the relaxation of smooth muscle cells and vasodilation .

Comparación Con Compuestos Similares

Nitrotriester compounds can be compared with other nitro compounds such as nitroalkanes, nitroarenes, and nitroalkenes. While all these compounds contain nitro groups, this compound compounds are unique due to their ester backbone, which imparts different reactivity and properties. For example:

Nitroalkanes: Known for their high Brønstedt acidity and use as pro-nucleophiles.

Nitroarenes: Commonly used in the synthesis of dyes and pigments.

Nitroalkenes: Utilized in cross-coupling reactions to form various functionalized alkenes

Similar Compounds

Nitroglycerin: A well-known this compound used in medicine and explosives.

Pentaerythritol tetranitrate: Another this compound used in explosives and propellants.

Triethylene glycol dinitrate: Used in the production of propellants and explosives.

Actividad Biológica

Nitrotriesters are a class of organic compounds characterized by the presence of nitro groups (-NO2) and ester functionalities. These compounds have garnered significant attention due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer effects. This article provides a comprehensive overview of the biological activity of nitrotriesters, supported by case studies, research findings, and data tables.

Overview of Biological Activities

Nitrotriesters exhibit a range of biological activities that can be attributed to the presence of the nitro group. The nitro group can act as both a pharmacophore (a part of the molecule responsible for its biological activity) and a toxicophore (a part that can cause toxicity). The biological effects of these compounds often depend on the reduction of the nitro group to form amine derivatives, which can interact with various biomolecules.

Key Biological Activities

- Antimicrobial Activity : Nitrotriesters have shown promising results against various bacterial strains. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 20 μM against Staphylococcus aureus and 30 μM against Pseudomonas aeruginosa .

- Anti-Inflammatory Effects : Nitro fatty acids derived from nitrotriesters have been implicated in modulating inflammatory responses. These compounds can interact with signaling proteins, altering their functions and potentially reducing inflammation .

- Anticancer Properties : Some studies suggest that nitrotriesters may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and induction of apoptosis in cancer cells .

The mechanism through which nitrotriesters exert their biological effects is multifaceted:

- Reduction to Amines : The reduction of the nitro group is crucial for their activity. This reduction can produce reactive intermediates that interact with cellular macromolecules, leading to biological effects .

- Electrophilic Interactions : The electron-withdrawing nature of the nitro group enhances the lipophilicity of the compounds, facilitating better membrane interaction and cellular uptake .

- Enzyme Inhibition : Nitrotriesters have been shown to inhibit key enzymes involved in various metabolic pathways, including cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), contributing to their anti-inflammatory properties .

Case Studies

Several case studies illustrate the effectiveness of nitrotriesters in various applications:

- Case Study 1 : A series of synthesized nitrobenzamide derivatives were evaluated for their anti-inflammatory activity. Compound 25f was identified as a potent inhibitor of iNOS and COX-2, showing significant promise as a multi-target anti-inflammatory agent .

- Case Study 2 : Research on nitrofatty acids demonstrated their ability to modulate inflammatory pathways by altering protein interactions involved in signaling cascades related to inflammation .

Data Tables

The following tables summarize key findings related to the biological activities of selected nitrotriester compounds:

Propiedades

Número CAS |

136587-00-3 |

|---|---|

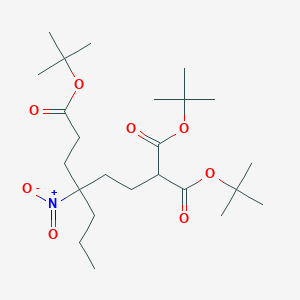

Fórmula molecular |

C22H39NO8 |

Peso molecular |

473.6 g/mol |

Nombre IUPAC |

tritert-butyl 4-nitro-4-propylhexane-1,1,6-tricarboxylate |

InChI |

InChI=1S/C24H43NO8/c1-11-14-24(25(29)30,16-13-18(26)31-21(2,3)4)15-12-17(19(27)32-22(5,6)7)20(28)33-23(8,9)10/h17H,11-16H2,1-10H3 |

Clave InChI |

HEEWPHZICGIVFP-UHFFFAOYSA-N |

SMILES |

CCCC(CCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)[N+](=O)[O-] |

SMILES canónico |

CCCC(CCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.